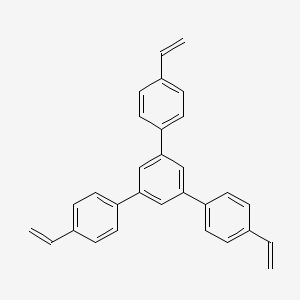

1,3,5-tris(4-ethenylphenyl)benzene

Description

Significance of Star-Shaped Conjugated Architectures in Chemical Sciences

Star-shaped conjugated molecules represent a departure from traditional linear systems, offering three-dimensional architectures that exhibit a range of desirable properties. nih.gov This structural motif, characterized by a central core from which conjugated arms radiate, can lead to materials with high charge mobility, significant fluorescence efficiency, and effective charge separation. nih.govstrath.ac.uk The design of these molecules allows for a high degree of control over their symmetry and the extent of electronic communication between the arms, which can be either fully conjugated with the core or electronically isolated. nih.govrsc.org

The monodisperse and well-defined nature of star-shaped macromolecules provides a distinct advantage over their polymeric counterparts, ensuring 100% synthetic reproducibility, high purity, and excellent solubility in common organic solvents. strath.ac.ukrsc.org These attributes, combined with good film-forming properties and thermal stability, make them highly attractive for applications in organic electronics and photonics. strath.ac.ukrsc.orgacs.org The physical properties of these materials, including their absorption and emission characteristics, electronic energy levels, and thin-film morphology, can differ markedly from their linear analogs. strath.ac.ukrsc.org

Overview of Benzene-Core Building Blocks in Supramolecular and Polymeric Systems

The benzene (B151609) ring is a fundamental building block in the construction of a vast array of organic compounds and materials. wikipedia.org Its planar, hexagonal structure composed of six carbon atoms with delocalized π-electrons provides a stable and versatile core for creating more complex architectures. wikipedia.org In supramolecular chemistry, benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are known to self-assemble through non-covalent interactions like hydrogen bonding to form well-defined, functional supramolecular structures. unistra.frscience.gov This "bottom-up" approach allows for the creation of intricate materials with emergent properties.

In the realm of polymers, benzene and its derivatives serve as crucial monomers and cross-linking agents. The substitution of hydrogen atoms on the benzene ring with other functional groups allows for the synthesis of a wide variety of materials with tailored properties. wikipedia.org For instance, 1,3,5-tris(p-formylphenyl)benzene, a derivative of the triphenylbenzene core, is a key ligand in the synthesis of covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis. chemicalbook.comossila.com The rigid and symmetric nature of the benzene core imparts thermal stability and defined porosity to these materials.

Academic Research Trajectories for 1,3,5-Tris(4-ethenylphenyl)benzene and its Derivatives

Academic research on this compound and its derivatives is focused on harnessing its unique structure for a variety of advanced applications. The terminal ethynyl (B1212043) groups on the molecule's arms make it a versatile precursor for polymerization and cross-linking reactions.

A significant area of investigation is its use in the synthesis of porous conjugated polymers (PCPs) and covalent organic frameworks (COFs). ossila.com These materials exhibit high surface areas and are being explored for applications such as carbon dioxide capture and photocatalytic hydrogen production. ossila.com For example, a microporous conjugated polymer derived from this compound has shown high selectivity for CO2 over N2 and efficient photocatalytic reduction of CO2. ossila.com

The synthesis of this compound and its derivatives is also a key research focus. Studies have explored various synthetic routes, with Sonogashira coupling reactions being a common method. researchgate.netepa.gov Researchers are continually working to optimize these synthetic pathways to improve yields and purity. researchgate.netepa.gov

Furthermore, derivatives of the core 1,3,5-triphenylbenzene (B1329565) structure are being investigated for their potential in other fields. For instance, 1,3,5-Tris(4-carboxyphenyl)benzene has been studied for its DNA binding properties and potential as an anticancer agent. nih.gov Other derivatives are being explored as new antiparasitic scaffolds. mdpi.com The functionalization of the core structure allows for the fine-tuning of the molecule's properties for specific applications, highlighting the broad and dynamic nature of research in this area.

| Property | Value |

| Chemical Formula | C30H18 |

| Molar Mass | 378.5 g/mol |

| IUPAC Name | 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) |

| CAS Number | 71866-86-9 |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(4-ethenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h4-21H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQILMMSNMTAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Tris 4 Ethenylphenyl Benzene

Direct Synthesis Strategies for 1,3,5-Tris(4-ethenylphenyl)benzene

Heck Coupling Reactions for Ethenylphenyl Linkages

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this reaction is employed to couple a vinyl group source with a tri-halogenated triphenylbenzene precursor.

The most common precursor for this strategy is 1,3,5-tris(4-bromophenyl)benzene. nih.govsigmaaldrich.com This compound can be subjected to a threefold Heck reaction with a suitable vinylating agent. While a direct reaction with ethylene (B1197577) gas is possible, alternative vinyl organometallic reagents are often used for better reactivity and handling. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org

Key components and conditions for the Heck reaction are summarized below:

| Component | Role | Examples |

| Aryl Halide | Substrate | 1,3,5-Tris(4-bromophenyl)benzene |

| Alkene Source | Coupling Partner | Ethylene, Vinylboronic acid derivatives |

| Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) wikipedia.org |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine, BINAP wikipedia.org |

| Base | Neutralizes HX byproduct | Triethylamine, Potassium carbonate wikipedia.org |

| Solvent | Reaction Medium | DMF, Acetonitrile, Toluene |

The reaction typically proceeds under inert atmosphere and at elevated temperatures, although milder conditions have been developed. nih.govacs.org The Heck reaction is generally known for its high trans (E) selectivity, which is advantageous for creating the desired planar ethenylphenyl linkages. organic-chemistry.org

Wittig-Horner Reaction in the Context of Stilbenoid Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is a premier method for the synthesis of alkenes, particularly with high E-stereoselectivity. organic-chemistry.orgwiley-vch.de This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. numberanalytics.com For the synthesis of this compound, the key precursor is the trialdehyde, 1,3,5-tris(4-formylphenyl)benzene. ossila.comchemicalbook.com

The synthesis proceeds by reacting 1,3,5-tris(4-formylphenyl)benzene with a phosphonate ylide generated from a methylphosphonate (B1257008) ester, such as trimethylphosphonoacetate or diethyl methylphosphonate. The phosphonate is first deprotonated with a strong base (e.g., NaH, KOtBu) to form the nucleophilic carbanion, which then attacks the three aldehyde groups of the benzene (B151609) core. The resulting intermediate eliminates a water-soluble phosphate (B84403) salt, driving the reaction to completion and simplifying product purification. organic-chemistry.orgbiomedres.us

The general scheme for the Wittig-Horner approach is detailed in the table below:

| Component | Role | Examples |

| Carbonyl Compound | Substrate | 1,3,5-Tris(4-formylphenyl)benzene |

| Phosphonate Reagent | Ylide Precursor | Diethyl methylphosphonate |

| Base | Deprotonates phosphonate | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) organic-chemistry.org |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) biomedres.us |

This method is highly effective for producing stilbenoid structures and is favored for its high yields and excellent stereocontrol, leading predominantly to the desired E-isomer. wiley-vch.dejuliethahn.com

Preparation of Functionalized Precursors for Ethenylphenyl-Substituted Benzene Scaffolds

The success of the direct synthetic strategies hinges on the availability of key functionalized precursors. The synthesis of these precursors, namely the tri-halogenated and tri-aldehyde derivatives of 1,3,5-triphenylbenzene (B1329565), is a critical preliminary stage.

1,3,5-Tris(4-bromophenyl)benzene : This crucial precursor for the Heck reaction can be synthesized via a Suzuki cross-coupling reaction. The typical method involves coupling 1,3,5-tribromobenzene (B165230) with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com An alternative approach is the acid-catalyzed trimerization of 4-bromoacetophenone. rsc.org

1,3,5-Tris(4-formylphenyl)benzene : This trialdehyde, the cornerstone of the Wittig-Horner route, is also commonly prepared using a Suzuki coupling. The reaction couples 1,3,5-tribromobenzene with 4-formylphenylboronic acid. chemicalbook.com This molecule is a widely used building block in the construction of covalent organic frameworks (COFs). ossila.comunt.edu

1,3,5-Tris(bromomethyl)benzene : While not a direct precursor to the target molecule via the outlined methods, this compound is a versatile intermediate. It can be synthesized from the bromination of mesitylene (B46885) using N-bromosuccinimide (NBS). chemicalbook.com This intermediate can be converted into the corresponding tris(triphenylphosphonium) salt, which could then be used in a standard Wittig reaction with formaldehyde (B43269) to generate the three ethenyl groups.

Comparative Analysis of Synthetic Routes for Triethenylphenylbenzene Cores

Both the Heck and Wittig-Horner reactions provide viable pathways to this compound. The choice between them often depends on factors such as precursor availability, desired yield, and process scalability.

| Feature | Heck Coupling Route | Wittig-Horner Route |

| Precursor | 1,3,5-Tris(4-bromophenyl)benzene | 1,3,5-Tris(4-formylphenyl)benzene |

| Key Reagent | Vinyl source + Palladium catalyst | Phosphonate ylide + Base |

| Stereoselectivity | Generally high E-selectivity organic-chemistry.org | Excellent E-selectivity organic-chemistry.orgwiley-vch.de |

| Byproducts | Halide salts, catalyst residues | Water-soluble phosphate salts organic-chemistry.org |

| Advantages | Atom economy (with ethylene), direct vinylation. | Mild conditions, high yields, easy purification. biomedres.usresearchgate.net |

| Disadvantages | Cost and potential toxicity of palladium catalyst, may require high temperatures or specialized ligands. nih.gov | Requires stoichiometric use of phosphonate reagent and strong base. |

Polymerization and Fabrication of Materials Incorporating 1,3,5 Tris 4 Ethenylphenyl Benzene

Strategies for Network Formation via Ethenylphenyl Units

The vinyl groups of 1,3,5-tris(4-ethenylphenyl)benzene are key to its utility in forming extended polymer networks. These terminal alkene functionalities readily participate in a variety of cross-coupling reactions, allowing for the construction of diverse porous architectures.

Construction of Luminescent Microporous Organic Polymers (LMOPs)

A significant application of this compound is in the creation of Luminescent Microporous Organic Polymers (LMOPs). researchgate.net These materials are synthesized through Palladium-catalyzed Heck coupling reactions between this compound and various aromatic halides. researchgate.netrsc.org The incorporation of the this compound unit is crucial for imparting high luminescence to the resulting polymers. researchgate.netrsc.org

The properties of the LMOPs can be tuned by selecting different aromatic halides as coupling partners. This allows for the adjustment of the emission spectra, producing colors ranging from blue to green. researchgate.netrsc.org These polymers are characterized by their microporous structure, with Brunauer–Emmett–Teller (BET) surface areas recorded between 391 and 791 m²/g and narrow pore size distributions around 0.66 to 0.68 nm. researchgate.netrsc.org The luminescence of these LMOPs can be effectively quenched by picric acid, highlighting their potential as chemical sensors for the detection of explosives. rsc.orgrsc.org

Table 1: Porous Properties of Luminescent Microporous Organic Polymers (LMOPs) Derived from this compound

| Polymer | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Pore Size (nm) |

|---|---|---|---|

| LMOP-1 | 791 | 0.33 | 0.66 |

| LMOP-2 | 391 | 0.17 | 0.68 |

| LMOP-3 | 509 | 0.22 | 0.68 |

Data sourced from supporting information for research on LMOPs. rsc.org

Design and Synthesis of Conjugated Microporous Polymers (CMPs)

Conjugated Microporous Polymers (CMPs) represent another important class of materials synthesized using monomers with structures related to this compound. ossila.com While many CMPs utilize the related alkyne-functionalized monomer, 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) (TEPB), through Sonogashira–Hagihara cross-coupling, the Heck reaction involving the ethenylphenyl monomer is also a viable route for producing CMPs. researchgate.netossila.com

For instance, microporous conjugated semiconducting polymers have been prepared using TEPB as the linker with specific active nodes, resulting in materials with high BET surface areas and selectivity for CO₂ over N₂. ossila.com Another approach involves the oxidative coupling of terminal alkynes from TEPB to form 1,3-diyne-linked conjugated microporous polymer nanosheets (CMPNs). ossila.com These materials have demonstrated efficient photocatalytic activity for hydrogen production under visible light. ossila.com The principles of these syntheses, focusing on creating extended π-conjugated systems within a porous framework, are directly applicable to the ethenylphenyl analogue.

Fabrication of Porous Organic Polymers (POPs) Architectures

Porous Organic Polymers (POPs) are a broad category of materials that benefit from the structural rigidity and predefined geometry of monomers like this compound. researchgate.net The fabrication of POPs can be achieved through various polymerization reactions, including Suzuki coupling and oxidative coupling polymerization, to create robust, porous frameworks. researchgate.net The use of well-defined building blocks like triphenylbenzene derivatives allows for a modular approach to designing POPs with specific functionalities and potential applications in gas sorption and catalysis. researchgate.net

Mechanistic Investigations of Polymerization Reactions Utilizing Ethenylphenyl Functionalities

The formation of polymers from this compound relies on well-established organometallic cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for controlling the polymer structure and properties.

Heck Coupling Polymerization Mechanisms

The Heck reaction, also known as the Mizoroki-Heck reaction, is a cornerstone of carbon-carbon bond formation and is central to the polymerization of this compound. researchgate.netwikipedia.org This palladium-catalyzed reaction couples the ethenyl (vinyl) groups with aryl halides. wikipedia.orgyoutube.com The generally accepted catalytic cycle involves several key steps: nih.govlibretexts.org

Oxidative Addition : The reaction initiates with the oxidative addition of an aryl halide to a palladium(0) catalyst. This step forms a palladium(II) intermediate, with the palladium inserting itself into the aryl-halide bond. wikipedia.orgnih.gov

Migratory Insertion (Carbopalladation) : The alkene (the ethenylphenyl unit) then coordinates to the palladium(II) complex. nih.govlibretexts.org This is followed by the insertion of the alkene into the palladium-aryl bond in a syn-addition manner. wikipedia.org

β-Hydride Elimination : After the insertion, a hydrogen atom from the adjacent carbon (the β-carbon) is eliminated and transferred to the palladium atom. This step reforms the carbon-carbon double bond in a new position, creating the substituted alkene product and a palladium-hydride species. youtube.comnih.gov

Reductive Elimination : The final step involves the reductive elimination of the generated acid (H-X) with the help of a base. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This cycle was the first example of a C-C bond-forming reaction shown to proceed through a Pd(0)/Pd(II) cycle, a mechanism now recognized as fundamental to many cross-coupling reactions. wikipedia.org

Cross-Coupling Polymerization Strategies with Ethenylphenyl Monomers

Beyond the Heck reaction, the ethenylphenyl functionalities are amenable to other cross-coupling strategies. The fundamental Pd(0)/Pd(II) catalytic cycle of the Heck reaction is a common theme in several other named cross-coupling reactions that are used to synthesize porous polymers. wikipedia.org These include:

Suzuki Coupling : This reaction couples an organoboron species with an organohalide. In the context of POP synthesis, a boronic acid derivative could be coupled with a halide-functionalized monomer. researchgate.net

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. It is widely used for synthesizing CMPs and COFs from alkyne-containing monomers like 1,3,5-tris(4-ethynylphenyl)benzene. researchgate.netossila.com

Stille Coupling : This reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org

These various strategies offer a versatile toolbox for polymer chemists to design and fabricate a wide array of porous organic materials from core building blocks like this compound and its derivatives, each reaction type offering different scopes and functional group tolerances. researchgate.netwikipedia.org

Control over Polymer Architecture and Network Porosity

The intrinsic C3-symmetric and planar structure of this compound makes it a valuable building block for the synthesis of well-defined, porous polymer networks. The ability to control the polymer architecture and the resulting network porosity is crucial for tailoring the material's properties for specific applications. This control is primarily achieved through the strategic selection of polymerization methodology and the choice of comonomers that are polymerized with the this compound core.

The polymerization of this compound and its chemical relatives, such as 1,3,5-tris(4-ethynylphenyl)benzene, can be directed to form various classes of porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs). mdpi.com The rigid and pre-organized geometry of the monomer unit is fundamental to the formation of a permanent porous structure.

One effective method for creating porous polymers from this compound is through Heck coupling reactions with various aromatic halides. researchgate.netrsc.org This approach has been successfully used to construct a series of luminescent microporous organic polymers (LMOPs). researchgate.netrsc.org The porosity of these materials can be systematically adjusted by varying the aromatic halide comonomer. Research has demonstrated that these LMOPs are microporous, exhibiting Brunauer–Emmett–Teller (BET) surface areas in the range of 391 to 791 m²/g. rsc.org Furthermore, they possess very narrow pore size distributions, typically around 0.66 and 0.68 nm. rsc.org The selection of the aromatic halide not only influences the porosity but can also be used to tune the luminescent properties of the resulting polymer, with emissions ranging from blue to green. rsc.org

Similarly, Sonogashira–Hagihara cross-coupling reactions involving the related monomer 1,3,5-tris(4-ethynylphenyl)benzene with nodes like 2,7-dibromodibenzo[b,d]thiophene (B8248333) 5,5-dioxide lead to the formation of microporous conjugated polymers with high BET surface areas. ossila.com The resulting polymer, PCP-SO-TPB, demonstrated a high surface area and selectivity for CO2 over N2, highlighting how the choice of linker and node dictates the final network properties. ossila.com

The synthetic approach and the nature of the building blocks have a significant impact on the porosity of the final materials. mdpi.com For instance, in the synthesis of azo-bridged POPs using different aromatic nitro and amino building units, the resulting polymers were all amorphous solids with good thermal stability. mdpi.com This underscores the principle that even with a similar core structure, the linking chemistry and comonomer selection are key levers for controlling the architecture.

The table below summarizes the porous properties of materials synthesized using this compound and its analogues, showcasing the control over network porosity.

| Polymer Name | Polymerization/Linkage Type | Comonomer | BET Surface Area (m²/g) | Pore Size/Distribution (nm) | Reference |

|---|---|---|---|---|---|

| LMOP-1 | Heck Coupling | 1,3,5-tri(4-iodophenyl)benzene | 791 | ~0.68 | researchgate.netrsc.org |

| LMOP-2 | Heck Coupling | tri(4-iodophenyl)amine | 391 | ~0.66 | researchgate.netrsc.org |

| LMOP-3 | Heck Coupling | 1,3,5,8-tetrakis(4-bromophenyl)pyrene | 725 | - | researchgate.net |

| PCP-SO-TPB | Sonogashira–Hagihara Coupling | 2,7-dibromodibenzo[b,d]thiophene 5,5-dioxide | High | Microporous | ossila.com |

| Benzothiazole COF | Imine Linkage | Amine derivatives | 328 | - | ossila.com |

Structure Function Relationships in 1,3,5 Tris 4 Ethenylphenyl Benzene Based Materials

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and movement of 1,3,5-tris(4-ethenylphenyl)benzene and related molecules are fundamental to their behavior in materials.

Influence of Ethenylphenyl Arms on Molecular Geometry (e.g., Planarity, Dihedral Angles)

This compound possesses a C3-symmetrical structure, with three ethenylphenyl arms radiating from a central benzene (B151609) core. nih.govchemspider.com This arrangement results in a trigonal, star-shaped molecule. While the extensive π-conjugation across the molecule encourages planarity to maximize electronic communication, steric hindrance between the hydrogen atoms of the central ring and the peripheral phenyl rings forces the arms to twist out of the plane of the central core. This leads to a non-planar, propeller-like conformation. The degree of this twist is defined by the dihedral angles between the plane of the central benzene ring and the planes of the three attached phenyl groups. In the related molecule 1,3,5-tris(4-carboxyphenyl)benzene, this C3-symmetry is a defining characteristic. nih.gov The specific geometry, a balance between electronic stabilization from planarity and steric relief from twisting, is crucial for determining how these molecules pack in the solid state and influences the electronic properties of the resulting materials.

Mobility and Dynamic Behavior in Neat Phases of Stilbenoid Dendrimers

Stilbenoid dendrimers, which share a similar structural motif of a central core with radiating conjugated arms, provide significant insight into the dynamic behavior of these molecules in their pure (neat) phases. Studies using deuterium (B1214612) solid-state NMR spectroscopy on selectively deuterated stilbenoid dendrimers have revealed a direct correlation between molecular mobility and photochemical reactivity. nih.gov

In the crystalline state, the molecules are held rigidly, and no photoreactions are observed. nih.gov However, upon transitioning to liquid crystal (LC) phases at higher temperatures, the molecules gain significant mobility, which allows for photochemical reactions, such as the cyclization of the double bonds, to occur. nih.gov The nature of this mobility is dependent on the size, or generation, of the dendrimer. nih.govnih.gov

First-generation dendrimers , being smaller, exhibit large-angle rotational motions within the LC phases. nih.gov

Second-generation dendrimers , which are larger and more sterically crowded, are restricted to more subtle librational (wobbling) motions. nih.gov

This increase in molecular motion in the liquid crystalline and isotropic phases corresponds to an increase in photochemical conversion and fluorescence quenching. nih.gov The solvent environment also plays a critical role; "good" solvents promote an expanded, solvated conformation with greater mobility, whereas "poor" solvents can cause the dendrimer to adopt a more compact structure with restricted movement. nih.gov

Electronic Conjugation and Intramolecular Charge Transfer Phenomena

The arrangement of alternating single and double bonds in this compound facilitates unique electronic behaviors that are key to its function in optoelectronic applications.

Multi-Dimensional Intramolecular Charge Transfer (MICT) in Ethenylphenyl Derivatives

The structure of this compound, featuring electron-donating ethenylphenyl arms connected to a central benzene core, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. ICT is a process where an electron moves from an electron-rich part of a molecule (the donor) to an electron-poorer part (the acceptor). In this molecule, the charge transfer can occur from the peripheral arms toward the central core.

The "multi-dimensional" aspect of the ICT arises from the molecule's three-fold symmetry. With three identical, electronically active arms, the charge transfer is not limited to a single linear path but can be delocalized over multiple pathways. This phenomenon is often studied in complex donor-acceptor systems. nih.gov The geometry of the molecule plays a critical role; charge transfer can occur in a planar conformation or be coupled to molecular motions, such as twisting around the single bonds, leading to a twisted intramolecular charge transfer (TICT) state. rsc.org The existence and nature of these charge transfer states are fundamental to the molecule's photophysical properties.

Electronic Communication Across Conjugated Arms and Core

The backbone of this compound consists of a continuous system of π-orbitals (from the vinyl groups and phenyl rings), which allows for effective electronic communication across the entire molecule. This means that the electronic state of one arm can influence the others, mediated by the central core. This delocalization allows an absorbed photon's energy to be distributed throughout the molecular framework, enabling the collective charge transfer phenomena described above.

This robust electronic communication is the basis for its use as a building block in larger functional materials. When incorporated into polymers, this property allows for the efficient transport of excitons (energy packets) or charge carriers through the material, a critical feature for applications in electronics and photonics. Studies on similar vinylene-bridged donor-acceptor systems confirm that this linkage is highly effective for mediating electronic interactions. nih.gov

Photophysical Properties and Luminescence Characteristics

A key feature of this compound is its inherent luminescence, which can be harnessed and tuned when it is used as a monomer in polymerization reactions.

When this compound is used as a structural unit in the construction of luminescent microporous organic polymers (LMOPs) through Heck coupling reactions, it imparts strong luminescence to the resulting materials. researchgate.net These polymers are highly porous, with BET surface areas ranging from 391 to 791 m²/g. researchgate.net

A significant finding is that the emission color of these LMOPs can be systematically adjusted. By choosing different aromatic halides to co-polymerize with the this compound unit, the fluorescence emission can be tuned from blue to green. researchgate.net

The luminescence of these materials also exhibits sensitivity to external chemical agents. The fluorescence of the LMOPs can be effectively quenched by the presence of picric acid. researchgate.netrsc.org This quenching effect suggests that these materials have potential applications as chemical sensors for the detection of nitroaromatic compounds, which are common in explosives. researchgate.net

Table 1: Photophysical Properties of Luminescent Microporous Organic Polymers (LMOPs) based on this compound

| Polymer | Monomer 2 | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color |

|---|---|---|---|---|

| LMOP-1 | 1,4-Diiodobenzene | 368 | 443 | Blue |

| LMOP-2 | 2,5-Diiodothiophene | 368 | 496 | Green |

| LMOP-3 | 2,7-Dibromo-9,9-dioctylfluorene | 387 | 454 | Blue-Green |

Data sourced from research on LMOPs constructed via Heck coupling reactions. researchgate.net

Tunability of Emission Spectra in Polymeric Frameworks (e.g., Blue to Green)

For instance, modifying the peripheral groups of the 1,3,5-TPB core can shift the emission wavelength. A per-alkylated amine derivative of a TPB core has been shown to exhibit an emission band at 412 nm (violet-blue) in acetonitrile. nih.gov In contrast, covalent organic frameworks (COFs) can be designed with flexible skeletons to suppress aggregation-caused quenching, a phenomenon that often hinders solid-state luminescence. researchgate.net This approach has led to the development of COFs that exhibit strong green fluorescence, with emission peaks observed at 548 nm. researchgate.net This demonstrates that by carefully selecting co-monomers and controlling the polymer architecture, the emission of materials incorporating the 1,3,5-tris(phenyl)benzene scaffold can be tuned across the visible spectrum, from blue to green.

Photochemical Reactivity and Fluorescence Quenching in Condensed Phases

The extended π-conjugated systems present in polymers made from 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) are photochemically active. This reactivity is harnessed in applications such as photocatalysis. Porous conjugated polymers (PCPs) synthesized using 1,3,5-tris(4-ethynylphenyl)benzene as a key linker have demonstrated high efficiency in the photoreduction of carbon dioxide. bit.edu.cn One such polymer, SO-TPB, achieved a high carbon monoxide production rate of 40.12 μmol h⁻¹ g⁻¹ with nearly 100% selectivity, operating under visible light without the need for a sacrificial agent. bit.edu.cnossila.com Similarly, 1,3-diyne-linked conjugated microporous polymer nanosheets (CMPNs) prepared via the oxidative coupling of 1,3,5-tris(4-ethynylphenyl)benzene are efficient photocatalysts for hydrogen production. ossila.com

The fluorescence of these materials can be systematically altered or "quenched" by interaction with other molecules, a principle widely used in chemical sensing. nih.gov The electron-rich nature of the 1,3,5-TPB framework makes it an effective platform for detecting electron-deficient molecules like polynitroaromatic compounds (PNACs), which are common in explosives. nih.gov When a TPB-based polymer sensor is exposed to an analyte such as picric acid (PA), the fluorescence intensity of the polymer is efficiently quenched. nih.gov This quenching occurs because of the photoinduced electron transfer (PET) from the excited state of the electron-rich polymer (the donor) to the electron-deficient analyte (the acceptor). nih.gov This process provides a sensitive mechanism for detecting trace amounts of specific analytes. nih.gov

Exciton (B1674681) Migration Pathways in Conjugated Polymeric Systems

Efficient energy migration within conjugated polymers is fundamental to their performance in optoelectronic devices. nih.gov In polymeric systems derived from 1,3,5-tris(4-ethynylphenyl)benzene, photoexcitation generates an exciton (a bound electron-hole pair) which is not static but can migrate through the material. The pathways for this migration are determined by the polymer's structure and environment. frontiersin.orgox.ac.uk

Exciton migration can occur via two primary routes:

Intrachain Migration: The exciton hops along the backbone of a single polymer chain. nih.govox.ac.uk This process involves the exciton moving between different conjugated segments within the same molecule. In rigid-rod polymers, this is often the dominant migration channel, especially in solution. ox.ac.uk

The process is best described as an incoherent sequence of hopping events between localized sites of varying energy levels within the polymer's density of states. ox.ac.uk Factors such as energetic disorder and the coupling of excitons to nuclear vibrations (forming exciton-polarons) add layers of complexity to the dynamics. frontiersin.org In some systems, singlet excitons can also be converted to triplet states through intersystem crossing, a process crucial for applications like triplet-sensitized solar cells. nih.gov

Porosity and Surface Area Characteristics of Derived Polymers

A key feature of frameworks synthesized from the rigid, C3-symmetric 1,3,5-tris(4-ethynylphenyl)benzene linker is their ability to form permanently porous structures with high surface areas. These Light-emitting Microporous Organic Polymers (LMOPs), including classes like PCPs and COFs, have ordered voids and are of great interest for applications in gas storage and separation. ossila.com

Micropore Distribution and Surface Area in LMOPs

The specific surface area and pore distribution of these polymers can be controlled by the choice of co-monomers and the polymerization method. For example, an azo-linked covalent organic polymer (COP) synthesized from an amine-functionalized TPB derivative recorded a Brunauer-Emmett-Teller (BET) surface area of 395 m²/g. nih.gov By using different linkers, even higher porosity can be achieved. A triazine-based conjugated microporous polymer (TCMP) was reported to possess a high BET surface area of over 512 m²/g and a large pore volume. rsc.org

Polymers made directly with 1,3,5-tris(4-ethynylphenyl)benzene also exhibit impressive characteristics. The porous conjugated polymer SO-TPB, designed for CO₂ photoreduction, has a high surface area and a significant CO₂ uptake capacity of 2.18 mmol g⁻¹. bit.edu.cn These properties highlight the utility of the 1,3,5-tris(4-ethynylphenyl)benzene building block in creating robust, high-surface-area materials.

Table 1: Surface Area and Gas Uptake Properties of Various 1,3,5-Triphenylbenzene-Based Polymers

| Polymer Name/Type | Monomer/Core Unit | BET Surface Area (m²/g) | Gas Uptake/Adsorption Properties | Reference |

|---|---|---|---|---|

| SO-TPB (PCP) | 1,3,5-Tris(4-ethynylphenyl)benzene | High | 2.18 mmol/g CO₂ uptake | bit.edu.cn |

| TTPPA (TCMP) | N,N,N′,N′-tetraphenyl-1,4-phenylenediamine | > 512 | 4.90 g/g iodine vapor uptake | rsc.org |

Advanced Applications of 1,3,5 Tris 4 Ethenylphenyl Benzene Derived Materials

Chemo- and Biosensing Technologies

The inherent porosity and luminescence of polymers derived from 1,3,5-tris(4-ethenylphenyl)benzene make them exceptional candidates for sensitive and selective chemical detection systems.

A significant application of materials derived from this compound is in the detection of nitroaromatic compounds, which are common components of explosives. Luminescent microporous organic polymers (LMOPs) synthesized using this compound have demonstrated high efficiency in detecting picric acid through a process known as luminescence quenching. rsc.orgresearchgate.net These polymers exhibit strong natural fluorescence, but upon interaction with picric acid, this luminescence is significantly diminished or "quenched."

The high sensitivity of these polymer sensors is attributed to their porous structure, which provides a large surface area for interaction with the analyte molecules. rsc.org Research has shown that the emissions of these LMOPs are efficiently quenched by picric acid, highlighting their potential as sensors for detecting explosive materials. rsc.orgresearchgate.net

The mechanism behind this selective detection is often based on the distinct acidic nature of picric acid compared to other nitroaromatics. rsc.org The process can involve a proton transfer from the highly acidic picric acid to the polymer framework. This is followed by electrostatic interactions between the newly protonated polymer (fluorophore) and the picrate (B76445) anion, which facilitates an efficient energy or electron transfer, leading to the quenching of fluorescence. rsc.orgepa.govnih.gov A study on a similar C₃-symmetric triphenylbenzene compound found it acted as a selective fluorescent sensor for picric acid with a detection limit as low as 2.25 ppm. epa.govnih.govresearchgate.net

Table 1: Properties of Luminescent Microporous Organic Polymers (LMOPs) for Sensing

| Polymer | BET Surface Area (m²/g) | Pore Distribution (nm) | Emission Color | Quenching Analyte |

| LMOP Series | 391 - 791 | ~0.66 - 0.68 | Blue to Green | Picric Acid |

Data sourced from studies on LMOPs constructed from 1,3,5-tri(4-ethenylphenyl)benzene units. rsc.orgresearchgate.net

Porous organic polymers (POPs), including those constructed from this compound, function as chemical sensors based on two primary principles: high surface area and signal transduction upon analyte interaction.

Porosity and Analyte Access : The microporous nature of these materials creates a vast internal surface area, with studies showing values ranging from 391 to 791 m²/g for specific LMOPs. rsc.orgresearchgate.net This network of pores allows analyte molecules, such as picric acid, to diffuse into the polymer structure and interact directly with the polymer's fluorescent framework. This concentration effect enhances the sensitivity of the sensor.

Signal Transduction : The sensing event is signaled by a change in the polymer's photophysical properties, most commonly its fluorescence. For explosive detection, the primary mechanism is luminescence quenching. This quenching can occur through several pathways:

Electron Transfer : Electron-deficient nitroaromatic compounds can accept an electron from the excited state of the electron-rich fluorescent polymer, leading to non-radiative decay and a decrease in fluorescence intensity.

Energy Transfer (FRET) : If the emission spectrum of the polymer overlaps with the absorption spectrum of the analyte, non-radiative energy transfer can occur, quenching the polymer's fluorescence.

Electrostatic Interactions : As seen with picric acid, its strong acidity allows it to protonate the sensor molecule. The resulting electrostatic attraction between the positively charged sensor and the negative picrate anion brings them into close proximity, dramatically increasing the efficiency of the quenching process. rsc.orgnih.gov This specific interaction provides a basis for high selectivity over other less acidic nitroaromatic compounds. epa.govnih.gov

Optoelectronic Devices and Photonics

The conjugated π-system and stable core of this compound and its derivatives give rise to favorable electronic and photophysical properties, making them suitable for a range of optoelectronic and photonic applications.

Derivatives of this compound, also known as 1,3,5-tristyrylbenzene, are utilized as the emissive material in the active layers of organic light-emitting diodes (OLEDs). A full-solution-processed blue OLED has been successfully fabricated using a small molecule built on a fluorescent 1,3,5-tristyrylbenzene core. researchgate.net In such devices, a voltage is applied across a thin film of the organic material, causing it to emit light. The color and efficiency of the OLED are determined by the chemical structure of the active layer material. The star-shaped structure of the tristyrylbenzene derivative helps to produce high quantum yields. researchgate.net Furthermore, other derivatives, such as 1,3,5-tris(1-pyrenyl)benzene, have been employed as a host material in the emissive layer of highly efficient red OLEDs, demonstrating the versatility of the triphenylbenzene core in tuning the electronic properties and facilitating efficient energy transfer to dopant dyes. researchgate.net

Table 2: Performance of OLEDs with Triphenylbenzene-based Active Layers

| Device Type | Core Structure | Role | Emitted Color | Key Feature |

| Blue OLED | 1,3,5-tristyrylbenzene derivative | Active Emitter | Blue | Fabricated entirely by solution methods. researchgate.net |

| Red OLED | 1,3,5-tris(1-pyrenyl)benzene (TPB3) | Host Material | Red | Achieved high efficiency through effective energy transfer to a red dopant. researchgate.net |

Materials with high fluorescence quantum yields are primary candidates for use as laser dyes and scintillators. The derivatives of this compound exhibit strong luminescence, a key requirement for these applications. rsc.orgresearchgate.net

Laser Dyes : A laser dye is a fluorescent organic compound that can be stimulated to produce a laser beam. The high quantum yields and tunable emission spectra (from blue to green) observed in polymers of this compound suggest their potential for use in liquid or solid-state dye lasers. rsc.orgresearchgate.net

Scintillator Materials : Scintillators are materials that emit light (scintillate) when they absorb ionizing radiation. This property is fundamental to radiation detection. The efficient light emission from the 1,3,5-triphenylbenzene (B1329565) core upon excitation suggests its potential as a component in plastic scintillators, which are widely used in particle physics and medical imaging.

In complex organic electronic devices like OLEDs and perovskite solar cells, charge transport layers are crucial for efficient operation. These layers manage the flow of electrons and "holes" (positive charge carriers). Hole-blocking layers (HBLs) or, more generally, hole-transport materials (HTMs) with specifically tuned energy levels are essential.

Derivatives of 1,3,5-triphenylbenzene have been synthesized and investigated as HTMs. researchgate.net The central 1,3,5-triphenylbenzene core allows for the creation of a three-dimensional structure that can be functionalized to precisely control the material's highest occupied molecular orbital (HOMO) energy level. By tuning this level, the material can be designed to either facilitate hole transport away from the active layer or, conversely, to block holes from reaching the cathode, thereby improving device efficiency and stability. For instance, triphenylbenzene derivatives have been successfully implemented as HTMs in perovskite solar cells, demonstrating that their energy levels are favorable for efficient hole injection from the perovskite absorber layer. researchgate.net This same principle of energy-level tuning makes them highly promising for use as hole-blocking materials in OLEDs.

Nonlinear Optical (NLO) Materials

The unique octupolar structure of this compound derivatives makes them highly attractive for nonlinear optical (NLO) applications. Unlike traditional dipolar NLO molecules, octupolar molecules exhibit large second-order NLO responses while maintaining transparency in the visible region, a crucial property for practical devices.

Research into novel two-dimensional octupoles, where donor groups are placed at the core and acceptor groups at the periphery, has shown significant promise. nih.gov The synthesis of these chromophores via Horner-Wittig reactions has led to materials with exceptionally large first hyperpolarizability (β) values and good thermal stability, marking them as strong candidates for NLO materials. nih.gov

Derivatives such as 1,3,5-tricyano-2,4,6-tris(vinyl)benzene have been synthesized and studied for their NLO properties. researchgate.netnih.gov The first hyperpolarizabilities of these chromophores are influenced by their two-dimensional structure, the length of their conjugation bridge, and intramolecular proton transfer. researchgate.net The strategic placement of strong dihydroxyl donor groups has been shown to further expand these first-order hyperpolarizabilities. researchgate.net For instance, 1,3,5-tricyano-2,4,6-tris[4-(p-diethylaminostyryl)styryl]benzene demonstrates a larger first hyperpolarizability value (β(0)) compared to its azo analogue, which is attributed to the more efficient conjugation provided by the C=C double bond versus an N=N bond. researchgate.net

The third-order electrical susceptibility (χ(3)) of thin films made from derivatives like 1,3,5-tricyano-2,4,6-tri(p-diethylaminostyryl)benzene (TTB) has been measured using the third-harmonic generation (THG) technique. These films have shown a susceptibility of 1.2 × 10⁻¹¹ esu, a value approximately 400 times greater than that of fused silica (B1680970) glass, highlighting their significant third-order NLO response. researchgate.net

The rational design of NLO materials based on this compound focuses on manipulating the molecular structure to maximize the hyperpolarizability. A key strategy involves creating star-shaped conjugated systems with a central core and multiple radiating conjugated arms. researchgate.net

The synthesis of novel octupolar molecules with donors at the core and acceptors at the periphery is a prime example of this design principle. nih.gov This arrangement facilitates efficient intramolecular charge transfer from the center to the periphery, a key mechanism for generating a large NLO response. The use of Horner-Wittig reactions provides a versatile method for constructing these complex, two-dimensional chromophores. nih.gov Studies have shown that these rationally designed molecules exhibit not only large first hyperpolarizabilities but also good thermal stability, which is essential for the fabrication and long-term operation of NLO devices. nih.gov

Heterogeneous Catalysis and Photocatalysis

Porous conjugated polymers (PCPs) and covalent organic frameworks (COFs) synthesized using this compound or its alkyne analogue, 1,3,5-tris(4-ethynylphenyl)benzene (B1631666), as a building block have demonstrated significant potential in heterogeneous catalysis, particularly in photocatalysis for energy production and environmental remediation. ossila.com

Materials derived from this structural motif are effective in photocatalytic hydrogen (H₂) evolution. For example, 1,3-diyne-linked conjugated microporous polymer nanosheets (CMPNs), created through the oxidative coupling of 1,3,5-tris(4-ethynylphenyl)benzene, have shown highly efficient photocatalytic activity for hydrogen production from water under visible light. ossila.com These materials achieved a notable quantum efficiency of 10.3% at a wavelength of 420 nm. ossila.com

In another example, a two-dimensional covalent organic framework (2D COF) was synthesized through the Knoevenagel condensation of 1,3,5-tris(4-formylphenyl)benzene and benzyl (B1604629) cyanide derivatives. This semiconducting COF was successfully applied to photocatalytic H₂ evolution, recording a production rate of 2.9 μmol/h. ossila.com

Table 1: Photocatalytic Hydrogen Production

| Catalyst System | Monomers | Light Source | H₂ Production Rate / Quantum Efficiency |

|---|---|---|---|

| Conjugated Microporous Polymer Nanosheets (CMPNs) | 1,3,5-tris(4-ethynylphenyl)benzene | Visible Light (420 nm) | 10.3% Quantum Efficiency ossila.com |

Porous conjugated polymers based on a 1,3,5-triphenylbenzene core are also highly effective for the photoreduction of carbon dioxide (CO₂), particularly in converting it to carbon monoxide (CO). researchgate.net A microporous conjugated polymer, PCP-SO-TPB, was synthesized from 1,3,5-tris(4-ethynylphenyl)benzene and 2,7-dibromodibenzo[b,d]thiophene (B8248333) 5,5-dioxide. ossila.com This material exhibited a high CO production rate of 40.12 μmol h⁻¹ g⁻¹ with nearly 100% selectivity, impressively achieving this without the need for an organic sacrificial reagent or an additional co-catalyst. ossila.comresearchgate.net

The photocatalytic performance was tested in a simulated flue gas stream (15% CO₂ and 85% N₂), where CO was the only reduction product detected. researchgate.net Isotopic tracing experiments using ¹³CO₂ and H₂¹⁸O confirmed that the CO originated from CO₂ and that water served as the electron donor in the reaction. researchgate.net

Table 2: Photocatalytic Carbon Monoxide Production from CO₂

| Catalyst System | Monomers | Conditions | CO Production Rate | Selectivity |

|---|

Gas Adsorption and Separation Processes

The inherent porosity of polymers derived from this compound makes them excellent candidates for gas adsorption and separation applications. By controlling the synthesis and the co-monomers used, it is possible to create materials with high surface areas and tailored pore sizes.

Luminescent microporous organic polymers (LMOPs) have been constructed via Heck coupling reactions of this compound with various aromatic halides. researchgate.net These polymers were found to be microporous, with Brunauer-Emmett-Teller (BET) surface areas ranging from 391 to 791 m² g⁻¹ and narrow pore size distributions centered around 0.66 and 0.68 nm. researchgate.net

Similarly, porous conjugated polymers (PCPs) designed for CO₂ reduction also show excellent gas adsorption properties. researchgate.net By adjusting the co-monomers, PCPs with high surface areas, broad visible light absorption, and high selectivity for CO₂ over nitrogen (N₂) can be created. ossila.comresearchgate.net For example, the PCP-SO-TPB material mentioned earlier possesses a high BET surface area and exhibits high CO₂ over N₂ selectivity. ossila.com Another network, TNCMP-2, showed a high surface area of 995 m² g⁻¹ and a CO₂ uptake of 1.45 mmol g⁻¹ at 1 bar and 298 K. researchgate.net

Table 3: Gas Adsorption Properties of Derived Polymers

| Polymer | BET Surface Area (m² g⁻¹) | CO₂ Uptake | Pore Size (nm) |

|---|---|---|---|

| LMOPs | 391 - 791 researchgate.net | Not specified | ~0.66 - 0.68 researchgate.net |

| TNCMP-2 | 995 researchgate.net | 1.45 mmol g⁻¹ (at 298 K, 1 bar) researchgate.net | Not specified |

| PCP-SO-TPB | High ossila.com | High selectivity over N₂ ossila.com | Not specified |

Framework Design for Selective Carbon Dioxide Uptake

Porous organic polymers (POPs) and covalent organic frameworks (COFs) are classes of materials with high surface areas and tunable pore sizes, making them ideal candidates for gas storage and separation. nih.govrsc.org While direct studies on COFs derived solely from this compound for CO₂ capture are emerging, the principle has been demonstrated with analogous structures.

The design of these frameworks involves the selection of appropriate monomers that, when linked together, create a porous and stable structure. The incorporation of nitrogen-rich functionalities or other polar groups within the framework can enhance the selective uptake of CO₂ through dipole-quadrupole interactions. nih.gov

For instance, a microporous conjugated semiconducting polymer, PCP-SO-TPB, was prepared using the related linker 1,3,5-tris(4-ethynylphenyl)benzene and exhibited high CO₂ over N₂ selectivity. ossila.com Similarly, COFs synthesized from 1,3,5-tris(4-formylphenyl)benzene have shown significant CO₂ adsorption capacities. ossila.com A benzothiazole-containing COF, for example, demonstrated a CO₂ adsorption of 7.8 wt% at 273 K and 1 bar. ossila.com

The following table summarizes the CO₂ uptake capacities of some porous organic polymers constructed from building blocks analogous to this compound.

| Polymer/Framework | Monomers | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar |

| F-CTF | Perfluoroterephthalonitrile | 1535 | 3.41 |

| isox-CTF-5-500 | Isoxazole-containing monomers | 1537 | 4.23 |

| pyz-CTF-5-500 | Pyrazole-containing monomers | 1405 | 3.31 |

Data sourced from a review on porous organic polymers for CO₂ capture. nih.gov

These findings strongly suggest that polymers and frameworks derived from this compound would also possess significant potential for selective CO₂ capture, offering a promising avenue for the development of materials to address climate change.

Theoretical and Computational Studies on 1,3,5 Tris 4 Ethenylphenyl Benzene and Its Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1,3,5-tris(4-ethenylphenyl)benzene. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, charge distribution, and reactivity descriptors.

The electronic properties of the closely related 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) have been investigated, and similar principles apply to the ethenyl-substituted counterpart. The analysis of hybrid natural bond orbitals can reveal the electronic configurations of the carbon atoms within the molecule. For instance, in related structures, the carbon atoms of the phenyl rings typically exhibit sp² hybridization, while the vinyl groups introduce sp² hybridized carbons at the periphery.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and its optical and electronic properties. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and can participate in charge transfer interactions.

Reactivity indices such as electronegativity, chemical hardness, and softness can also be calculated. These parameters help in predicting the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity in polymerization and other chemical reactions. For example, studies on similar triphenylbenzene derivatives have used DFT to characterize their reactivity profiles. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 3.7 | eV |

| Ionization Potential | 5.8 | eV |

| Electron Affinity | 2.1 | eV |

| Electronegativity (χ) | 3.95 | eV |

Note: The values in this table are illustrative and represent typical ranges for similar conjugated molecules. Actual values would be obtained from specific DFT calculations.

Molecular Modeling of Polymerization Pathways and Network Formation

Molecular modeling techniques, including molecular dynamics (MD) and metadynamics, are employed to simulate the polymerization of this compound and the subsequent formation of extended networks. nih.gov These simulations provide a dynamic view of how individual monomers self-assemble and react to form covalent organic frameworks (COFs) or other polymeric structures.

The vinyl groups of this compound are the reactive sites for polymerization. Various polymerization mechanisms can be modeled, such as addition polymerization, to understand the growth of the polymer chains and the formation of a three-dimensional network. These simulations can predict the resulting polymer's topology, porosity, and structural stability.

For instance, metadynamics simulations have been successfully used to study the nucleation and growth of clusters of related molecules like 1,3,5-tris(4-bromophenyl)benzene. nih.gov This method allows for the exploration of the free energy landscape of the system, identifying the most probable pathways for cluster formation and the structure of the resulting aggregates. nih.gov These prenucleation clusters often exhibit local arrangements that are precursors to the final crystalline structure. nih.gov

Coarse-grained molecular dynamics simulations can also be utilized to study the interaction of these supramolecular polymers with other molecules and their behavior in different environments. nih.gov

Table 2: Simulated Polymerization Parameters (Illustrative)

| Parameter | Description | Simulated Value |

|---|---|---|

| Degree of Polymerization | Average number of monomer units in a polymer chain. | 50-200 |

| Cross-linking Density | Number of cross-links per unit volume. | Varies with reaction conditions |

| Pore Size Distribution | Range and average size of pores within the framework. | 1-5 nm |

Note: These values are illustrative and depend heavily on the specific simulation conditions and force fields used.

Prediction and Simulation of Optical and Electronic Properties

Computational methods are also crucial for predicting the optical and electronic properties of both the this compound monomer and its resulting polymeric frameworks. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption and emission spectra of molecules.

These simulations can predict the wavelengths of maximum absorption (λmax) and emission, which are related to the electronic transitions between the ground and excited states. The calculated spectra can then be compared with experimental data to validate the computational model. For example, the UV-vis absorption spectra of related dendrimers have been successfully predicted, showing strong absorptions corresponding to π-π* transitions within the aromatic and triazine moieties. nih.gov

Furthermore, simulations can provide insights into the charge transport properties of the resulting polymers. By calculating parameters such as charge carrier mobility, it is possible to assess the potential of these materials for applications in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The charge-transfer interactions within and between polymer chains are key to their electronic functionality. rsc.org

Table 3: Predicted Optical and Electronic Properties (Illustrative)

| Property | Predicted Value | Method |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | ~350 nm | TD-DFT |

| Maximum Emission Wavelength (λem) | ~450 nm | TD-DFT |

| Hole Mobility | 10⁻³ - 10⁻² cm²/Vs | Kinetic Monte Carlo |

| Electron Mobility | 10⁻⁴ - 10⁻³ cm²/Vs | Kinetic Monte Carlo |

Note: The values presented are illustrative and would be refined through specific and detailed computational studies.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Ethenylphenyl-Based Materials

The polymerization of 1,3,5-tris(4-ethenylphenyl)benzene and related vinyl-functionalized monomers has traditionally relied on conventional free-radical polymerization. However, to achieve greater control over the polymer architecture and properties, researchers are exploring more advanced synthetic methodologies. These novel strategies are pivotal for creating materials with well-defined structures and predictable performance.

Future efforts are focused on the adoption of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. weiyougroup.orgresearchgate.net Unlike conventional methods, RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications where uniformity is key. mdpi.com Another emerging area is the self-condensing vinyl polymerization (SCVP) of inimers (molecules containing both an initiating site and a polymerizable vinyl group) or transmers (containing a chain transfer group and a vinyl group). mdpi.com Applying this concept to ethenylphenyl systems could lead to the formation of hyperbranched polymers with a high degree of branching and unique physical properties. mdpi.com

Furthermore, mechanochemistry, or solvent-free synthesis, presents a green and efficient alternative to traditional solvothermal methods for producing porous frameworks. researchgate.net This approach can reduce waste and potentially lead to the discovery of new polymeric phases. The development of photocatalytic polymerization methods, using visible light to initiate polymerization, also offers a pathway to more sustainable and controlled synthesis under mild conditions. acs.org

Table 1: Comparison of Synthetic Strategies for Ethenylphenyl-Based Polymers

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Conventional Free-Radical Polymerization | Uses a radical initiator to polymerize vinyl groups. | Simple, cost-effective, robust. | Poor control over molecular weight and architecture, broad polydispersity. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | A form of controlled radical polymerization using a RAFT agent. | Excellent control over molecular weight and dispersity; allows for complex architectures (e.g., block copolymers). weiyougroup.orgmdpi.com | Requires synthesis of specific RAFT agents; potential for side reactions. |

| Self-Condensing Vinyl Polymerization (SCVP) | Polymerization of monomers containing both initiating/transfer and vinyl groups. | Leads to hyperbranched structures in a single step; tunable degree of branching. mdpi.com | Control over molecular weight can be difficult; potential for gelation. |

| Mechanochemical Synthesis | Polymerization induced by mechanical force (e.g., ball milling). | Reduced or no solvent use (green chemistry); can produce unique material phases. researchgate.net | Scale-up can be challenging; requires specialized equipment. |

| Photocatalytic Polymerization | Uses light and a photocatalyst to initiate polymerization. | Mild reaction conditions; temporal and spatial control over polymerization. acs.org | Requires suitable photocatalysts; light penetration can be limited in bulk reactions. |

Exploration of Undiscovered Application Domains for this compound Polymers

Polymers derived from this compound are already recognized for their utility in gas separation and catalysis due to their high surface area and permanent porosity. mdpi.com However, the unique electronic and structural characteristics of these materials open doors to a range of more advanced and currently underexplored application domains.

One of the most promising future directions is in organic electronics and spintronics . rsc.org The extended π-conjugated systems that can be formed by polymerizing this compound provide pathways for charge transport. acs.org By carefully designing the polymer network and potentially creating ordered, crystalline COFs, these materials could be engineered for use in field-effect transistors (FETs), sensors, and optoelectronic devices. acs.orgnih.gov The design of high-spin organic polymers, which exhibit magnetic properties, is another frontier where these building blocks could be instrumental. kyoto-u.ac.jp

Biomedical applications represent another significant growth area. researchgate.net The porous nature of these polymers makes them suitable candidates for drug delivery systems, where therapeutic agents can be loaded into the pores and released in a controlled manner. doi.org Furthermore, by incorporating specific functional groups, these materials could be used for bioimaging, biosensing, and as scaffolds for enzyme immobilization. researchgate.netdoi.org

Other emerging applications include their use in advanced energy systems , such as active materials in solar cells or as robust, porous binders and separators in next-generation batteries. rsc.org The ability to create materials with hierarchical pore structures and high thermal stability also makes them attractive for advanced filtration and water treatment technologies. rsc.org

Table 2: Emerging Application Domains for this compound Polymers

| Domain | Key Material Properties Required | Potential Function | Supporting Rationale |

|---|---|---|---|

| Organic Electronics | High charge carrier mobility, tunable bandgap, ordered structure. | Active layers in transistors, sensors, and light-emitting devices. | The π-conjugated triphenylbenzene core facilitates charge transport. rsc.orgacs.org |

| Spintronics | Presence of stable radical sites, ferromagnetic coupling. | Components for magnetic switches and data storage. | The 1,3,5-connectivity can enforce ferromagnetic interactions between spin-containing units. kyoto-u.ac.jp |

| Biomedical | Biocompatibility, high porosity, tunable surface chemistry. | Drug delivery vehicles, bioimaging agents, enzyme scaffolds. | Porous structure allows for high loading of guest molecules. researchgate.netdoi.org |

| Solar Cells | Strong light absorption, efficient charge separation and transport. | Photoactive layer or charge transport layer. | Donor-acceptor structures can be designed to enhance photovoltaic performance. rsc.org |

| Water Treatment | High surface area, chemical stability, specific binding sites. | Adsorbents for removal of persistent organic pollutants. | The robust covalent network provides high stability in aqueous environments. rsc.org |

Integration of Advanced In-Situ Characterization Techniques

Understanding the formation and function of this compound-based polymers requires moving beyond conventional, post-synthesis characterization. The integration of advanced in-situ and operando techniques, which monitor the material during its synthesis or operation, is crucial for gaining deeper mechanistic insights.

In-situ monitoring of the polymerization process provides a real-time window into the reaction kinetics and mechanism. For instance, techniques combining in-situ X-ray powder diffraction (XRPD) and Raman spectroscopy can be used to track the evolution of crystallinity and the formation of covalent bonds as the monomer units assemble into a framework. researchgate.netbirmingham.ac.uk This is particularly valuable for optimizing mechanochemical and solvothermal syntheses to achieve highly crystalline materials. researchgate.net For tracking polymerization kinetics in solution, plasmonic colorimetry offers a novel approach, where the growth of polymer shells on gold nanoparticles leads to observable changes in their localized surface plasmon resonance (LSPR). nih.gov

Operando spectroscopy is essential for understanding how these materials function in real-world applications, such as catalysis or gas separation. chimia.chnih.gov By definition, operando studies involve measuring the catalytic performance simultaneously with spectroscopic characterization. nih.gov Techniques like operando Infrared (IR) and X-ray Absorption Spectroscopy (XAS) can reveal changes in the catalyst's structure and the nature of adsorbed species under actual reaction conditions of temperature and pressure. chimia.chacs.org This allows researchers to identify the true active sites and understand deactivation mechanisms, paving the way for the rational design of more robust and efficient catalysts. nih.gov

Table 3: Advanced In-Situ and Operando Characterization Techniques

| Technique | Information Gained | Relevance to Ethenylphenyl Polymers |

|---|---|---|

| In-Situ Raman/XRPD | Real-time monitoring of bond formation and evolution of crystallinity. | Elucidating the mechanism of COF formation, optimizing synthesis for high crystallinity. researchgate.netbirmingham.ac.uk |

| In-Situ Plasmonic Colorimetry | Real-time tracking of polymerization kinetics in solution. | Quantifying reaction rates and understanding the influence of reaction parameters. nih.gov |

| Operando IR/Raman Spectroscopy | Identification of adsorbed species and active sites under reaction conditions. | Understanding catalytic mechanisms and surface interactions during catalysis or gas separation. acs.orgyoutube.com |

| Operando X-ray Absorption Spectroscopy (XAS) | Probing the local electronic and geometric structure of metal sites. | Characterizing post-synthetically metalated polymers to identify the state of the catalytic center during a reaction. chimia.ch |

| Operando Photoemission Electron Microscopy (PEEM) | Spatially-resolved visualization of catalyst heterogeneity and surface species. | Identifying variations in activity across the polymer surface, understanding deactivation on a micro-scale. nih.gov |

Precision Engineering of Material Performance through Molecular Design

The ultimate goal for future research is the ability to precisely engineer the properties of this compound-based polymers for specific applications. This requires a deep understanding of structure-property relationships and the development of sophisticated molecular design strategies.

A key strategy is the tuning of pore structure and functionality . By copolymerizing this compound with other linkers of different lengths and geometries, the pore size and pore volume of the resulting polymer can be systematically controlled. researchgate.net Furthermore, the introduction of specific functional groups, either by using functionalized co-monomers or through post-synthetic modification, can tailor the chemical environment of the pores. uni-bayreuth.de For example, incorporating nitrogen-rich or fluorine-containing groups can significantly enhance the selectivity for CO2 capture. bohrium.com

For electronic and photocatalytic applications, engineering the electronic structure is paramount. This can be achieved by creating donor-acceptor (D-A) type frameworks, where electron-donating and electron-accepting units are strategically placed within the polymer backbone. rsc.org This design promotes efficient charge separation upon photoexcitation, which is critical for applications in photocatalysis and solar cells. rsc.org The choice of covalent linkage used to form the polymer also plays a crucial role in determining the degree of π-conjugation and, consequently, the material's electronic properties.

The integration of computational modeling and data science will accelerate the design process. bohrium.com High-throughput virtual screening can predict the properties of hypothetical polymer structures, allowing researchers to identify the most promising candidates for synthesis. Machine learning models, trained on existing experimental data, can help uncover complex structure-property relationships and guide the rational design of new materials with targeted performance characteristics. bohrium.com

Q & A

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in this compound derivatives?

- NMR Analysis : Use ¹H NMR to confirm ethenyl proton signals (δ 5.2–5.4 ppm for =CH₂ and δ 6.5–6.7 ppm for aromatic coupling). ¹³C NMR should show distinct peaks for sp² carbons (110–130 ppm) and ethenyl carbons (125–135 ppm).

- FT-IR : Identify C=C stretching vibrations (1600–1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹). Compare with reference spectra from structurally analogous compounds (e.g., COF-1 or COF-5 derivatives) .

Advanced Research Questions

Q. How does this compound contribute to the design of covalent organic frameworks (COFs) with tunable porosity and stability?

- Experimental Design : Condense the compound with boronic acid derivatives (e.g., phenyl diboronic acid) to form π-conjugated COFs. Use powder X-ray diffraction (PXRD) to confirm crystallinity and eclipsed/staggered stacking modes. Surface area (BET analysis) typically ranges from 700–1600 m²/g, depending on linker geometry .

- Stability Tests : Perform thermogravimetric analysis (TGA) to assess thermal stability (up to 500–600°C). Gas adsorption studies (N₂, CO₂) can validate pore-size distribution (7–27 Å) .

Q. What strategies mitigate discrepancies between theoretical and experimental surface area values in COFs derived from this compound?

- Root Cause : Discrepancies often arise from incomplete polymerization or framework collapse during activation.

- Resolution : Optimize solvent exchange protocols (e.g., supercritical CO₂ drying) to preserve porosity. Validate pore accessibility using probe molecules (e.g., iodine vapor adsorption) .

Q. How can photophysical properties of this compound be exploited for photocatalytic hydrogen evolution?

- Methodology : Functionalize the compound with electron-deficient moieties (e.g., cyano groups) to enhance charge separation. Use UV-vis spectroscopy to monitor light absorption (λmax ~350–450 nm) and transient absorption spectroscopy to track exciton lifetimes.

- Performance Metrics : Measure H₂ production rates (μmol·h⁻¹·g⁻¹) under AM 1.5G irradiation using Pt co-catalysts and sacrificial donors (e.g., triethanolamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.